(2S,4R)-1-((S)-2-(2-(2-(2-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2S,4R)-1-((S)-2-(2-(2-(2-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could be involved in multiple biochemical interactions due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, ether linkages, and the introduction of various functional groups. Typical reaction conditions might include:
Amide bond formation: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Ether linkages: Williamson ether synthesis using alkyl halides and alkoxides.
Bromination: Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Automated synthesis: Using robotic systems to perform repetitive synthetic steps.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of amide groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing agents: PCC, potassium permanganate (KMnO4).
Reducing agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.
Scientific Research Applications
The compound’s structure suggests it could have several scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its multiple functional groups that can interact with biological targets.
Pharmacology: Study of its effects on various biochemical pathways and potential therapeutic uses.
Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein binding: Binding to proteins and altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-((S)-2-(2-(2-(2-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C47H62BrN9O8S |
---|---|
Molecular Weight |
993.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H62BrN9O8S/c1-30-40(66-29-52-30)32-12-10-31(11-13-32)25-50-43(60)38-24-35(58)27-57(38)45(62)41(47(2,3)4)54-39(59)28-64-21-20-63-22-23-65-36-16-14-34(15-17-36)53-46-51-26-37(48)42(55-46)49-18-7-19-56(5)44(61)33-8-6-9-33/h10-17,26,29,33,35,38,41,58H,6-9,18-25,27-28H2,1-5H3,(H,50,60)(H,54,59)(H2,49,51,53,55)/t35-,38+,41-/m1/s1 |
InChI Key |
LSTCQCNPOXWSIB-LFHXYJAASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origin of Product |
United States |
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